N-(t-Boc)-N-ethyl-4-aminopentylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-aminopentyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O2/c1-6-14(9-7-8-10(2)13)11(15)16-12(3,4)5/h10H,6-9,13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGODUYFENNHTJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(C)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661821 | |
| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-45-9 | |
| Record name | tert-Butyl (4-aminopentyl)ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90661821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies Utilizing N T Boc N Ethyl 4 Aminopentylamine
Post-Protection Functionalization of the Free Amino Group
The presence of a free primary amino group in N-(t-Boc)-N-ethyl-4-aminopentylamine allows for a variety of chemical modifications, enabling the introduction of diverse functional groups and the extension of the carbon skeleton.
Acylation Reactions (e.g., with acid chlorides, EDCI-mediated couplings)
The primary amine of this compound can readily undergo acylation with various acylating agents to form amide bonds. A common method involves the use of acid chlorides in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction between an acyl chloride and a primary amine is typically a vigorous nucleophilic addition-elimination reaction.
Another widely used method for amide bond formation is through peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This method is particularly useful for coupling carboxylic acids directly to the primary amine under milder conditions, which is advantageous when dealing with sensitive substrates. For instance, the coupling of a carboxylic acid to a Boc-protected diamine using EDCI and a base like diisopropylethylamine (DIPEA) is a standard procedure in organic synthesis. chemrxiv.org
Table 1: Representative Acylation Reactions on Primary Amines
| Acylating Agent | Coupling Reagent/Base | Product Type | General Applicability |
|---|---|---|---|
| Acid Chloride | Triethylamine (TEA) or Pyridine (B92270) | N-Acyl Amide | High reactivity, suitable for robust substrates |
| Carboxylic Acid | EDCI/HOBt, DIPEA | N-Acyl Amide | Milder conditions, broad substrate scope |
Alkylation Reactions
The nucleophilic primary amino group can also be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. To achieve mono-alkylation, it is often necessary to employ specific strategies, such as using a large excess of the amine or protecting the primary amine to allow for a single alkylation event followed by deprotection. In the context of Boc-protected amines, the primary amine can be selectively alkylated. For example, the alkylation of Boc-protected aminopyridines has been achieved using strong bases like n-BuLi or by enhancing the nucleophilicity of the amino group through the Boc protection itself, followed by reaction with an alkyl halide. nih.gov
Formation of Imines and Related Condensation Products
The primary amino group of this compound can react with aldehydes and ketones to form imines (Schiff bases). This condensation reaction is typically reversible and is often carried out with the removal of water to drive the equilibrium towards the imine product. The synthesis of N-sulfinyl imines from the condensation of aldehydes or ketones with tert-butanesulfinamides is a well-established method, often utilizing reagents like Ti(OEt)4 or CuSO4. researchgate.net While not directly involving this compound, this illustrates a common transformation for primary amines.
Boc-Group Deprotection Methodologies
The Boc group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.
Acid-Catalyzed Deprotection Protocols (e.g., Trifluoroacetic Acid, HCl/Dioxane)
The most common method for the deprotection of a Boc-protected amine is treatment with a strong acid. Trifluoroacetic acid (TFA), often used neat or as a solution in a solvent like dichloromethane (B109758) (DCM), is highly effective for this purpose. commonorganicchemistry.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt. commonorganicchemistry.com
Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent, such as dioxane or ethyl acetate (B1210297), is widely employed for Boc deprotection. commonorganicchemistry.comnih.gov A 4M solution of HCl in dioxane is a common reagent for this transformation, typically affording the hydrochloride salt of the deprotected amine. commonorganicchemistry.comnih.govresearchgate.netresearchgate.net
Table 2: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Product Form |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | TFA salt of the amine |
| Hydrogen Chloride (HCl) | 4M in Dioxane, room temperature | Hydrochloride salt of the amine |
Evaluation of Deprotection Efficiency and Chemoselectivity
The choice of deprotection reagent and conditions can be critical, especially in the presence of other acid-sensitive functional groups. While both TFA and HCl are highly efficient for Boc removal, their chemoselectivity can differ. For instance, studies on various substrates have shown that HCl in dioxane can offer excellent selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.govresearchgate.netresearchgate.net However, the lability of certain functional groups, such as phenolic tert-butyl ethers, under these conditions has been noted. nih.govresearchgate.net
The efficiency of deprotection is generally high, with reactions often reaching completion within a short period at room temperature. nih.govscribd.com However, in complex molecules, the presence of multiple protecting groups or other functionalities may necessitate careful optimization of the reaction conditions to ensure selective removal of the Boc group without affecting other parts of the molecule. For example, while typical N-Boc deprotection conditions are generally tolerated by amides and ethyl esters, prolonged exposure or harsh conditions could potentially lead to their cleavage. researchgate.net
Synthetic Routes to Complex this compound Derivatives
The strategic derivatization of this compound opens avenues to a wide array of complex molecules with potential applications in medicinal chemistry and materials science. The presence of two distinct amine functionalities, one primary and one protected secondary amine, allows for orthogonal chemical strategies. This section explores key synthetic transformations, including the formation of polyamine scaffolds, incorporation into heterocyclic rings, and conjugation with other molecular frameworks.
Formation of Polyamine Scaffolds and Analogues
The primary amine of this compound is a key handle for the elaboration into extended polyamine chains. Standard N-alkylation or N-acylation reactions can be employed to introduce additional aminoalkyl or aminoacyl groups. Subsequent deprotection of the Boc group reveals the secondary amine, which can then be further functionalized. This iterative process allows for the systematic construction of linear or branched polyamine analogues with precise control over the number and spacing of the amine groups.
For instance, reductive amination of the primary amine with an appropriate amino-aldehyde, followed by Boc deprotection, can yield a diamine. This new diamine can then be subjected to further rounds of functionalization to build up the polyamine backbone. The choice of reactants and reaction conditions dictates the final structure of the polyamine scaffold.
Table 1: Exemplary Reactions for Polyamine Scaffold Formation
| Reaction Type | Reactant | Resulting Functional Group |
| N-Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride or Anhydride | Amide |
| Reductive Amination | Aldehyde or Ketone | Secondary or Tertiary Amine |
| Michael Addition | α,β-Unsaturated carbonyl | β-Amino carbonyl |
Incorporation into Heterocyclic Systems (e.g., Triazines, Imidazoquinolines)
The nucleophilic primary amine of this compound is a key reactive center for its incorporation into various heterocyclic frameworks. This is particularly relevant in the synthesis of privileged structures in medicinal chemistry, such as triazines and imidazoquinolines.
In the context of triazine synthesis, the primary amine can act as a nucleophile in reactions with substituted triazine precursors, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Stepwise substitution of the chlorine atoms on the triazine ring allows for the controlled introduction of the N-(t-Boc)-N-ethyl-4-aminopentyl moiety. Subsequent reactions at the remaining positions on the triazine ring with other nucleophiles can generate diverse libraries of substituted triazines.
The synthesis of imidazoquinoline derivatives can also utilize this compound. For example, the primary amine can be involved in the construction of the imidazole (B134444) ring portion of the imidazoquinoline core through condensation reactions with appropriate precursors. The specific synthetic route will depend on the desired substitution pattern of the final heterocyclic system. The formation of imidazo[4,5-e] researchgate.netscbt.comthiazino[2,3-c] researchgate.nettriazines has been achieved through the reaction of imidazotriazinethiones with ethyl phenylpropiolate. researchgate.net
Conjugation with Diverse Molecular Scaffolds
The ability to selectively functionalize either the primary or the secondary amine (after deprotection) makes this compound an excellent linker for conjugating different molecular entities. The primary amine can be readily coupled to a variety of molecular scaffolds, including peptides, steroids, and fluorescent dyes, using standard bioconjugation techniques.
For example, the primary amine can be acylated with an activated carboxylic acid derivative of a desired molecule to form a stable amide bond. Alternatively, it can be reacted with an isothiocyanate to form a thiourea (B124793) linkage. After conjugation via the primary amine, the Boc group can be removed to expose the secondary amine, which can then be used for further modifications or to modulate the properties of the final conjugate. This modular approach is highly valuable in the development of targeted drug delivery systems, molecular probes, and other functional materials.
Table 2: Common Conjugation Chemistries
| Reactive Group on Scaffold | Linkage Formed with Primary Amine |
| Activated Ester (e.g., NHS ester) | Amide |
| Isothiocyanate | Thiourea |
| Aldehyde/Ketone (via reductive amination) | Secondary Amine |
| Sulfonyl Chloride | Sulfonamide |
Applications of N T Boc N Ethyl 4 Aminopentylamine and Its Derivatives in Advanced Synthetic Schemes
Role as a Key Building Block for Complex Molecular Architectures
N-(t-Boc)-N-ethyl-4-aminopentylamine is a valuable intermediate in the synthesis of complex organic molecules. Its utility lies in its nature as a protected diamine, which allows for selective functionalization at different stages of a synthetic route. The primary amine can undergo reactions such as acylation, alkylation, or reductive amination, while the Boc-protected secondary amine remains unreactive. Following the initial transformations, the Boc group can be readily removed to expose the secondary amine for further modification, enabling the stepwise construction of multifaceted molecules. numberanalytics.comfishersci.co.uk
This stepwise approach is particularly advantageous in the synthesis of molecules with defined architectures, such as macrocycles or polymers, where precise control over the sequence of bond formation is critical. The ethyl and pentylamine components of the molecule also contribute to the final structure, providing specific spacing and conformational properties to the target molecule. While direct examples for this compound are not abundant in publicly available literature, the principles of its application can be inferred from the extensive use of similar mono-Boc-protected diamines in the synthesis of a wide array of complex structures. tandfonline.comnih.gov For instance, mono-N-Boc-ethylenediamine has been a key component in the synthesis of potent farnesyltransferase inhibitors with potential anticancer activity. nih.gov
Utility in the Construction of Functionalized Diamine Scaffolds for Diverse Synthetic Targets
Functionalized diamine scaffolds are crucial components in many biologically active compounds and materials. bioorg.orgresearchgate.net this compound provides a ready-made scaffold that can be elaborated into a diverse range of synthetic targets. The presence of two distinct amine functionalities, one protected and one free, allows for the differential introduction of substituents, leading to a library of functionalized diamine derivatives. bioorg.orgtandfonline.com
A general strategy involves the initial reaction of the primary amine with an electrophile, followed by deprotection of the Boc group and subsequent reaction of the newly liberated secondary amine with a different electrophile. This divergent approach allows for the rapid generation of a variety of structures from a single starting material. Such scaffolds are of significant interest in medicinal chemistry for the development of new therapeutic agents, as the nature and orientation of the substituents on the diamine backbone can be systematically varied to optimize biological activity. montclair.edu Studies on related conformationally restricted ethylenediamine (B42938) scaffolds have highlighted their potential in drug design, for example, as orexin (B13118510) receptor antagonists for treating neurological diseases. montclair.edu
| Reaction Type | Functional Group Targeted | Potential Outcome |
| Acylation | Primary Amine | Formation of an amide bond |
| Alkylation | Primary Amine | Formation of a secondary amine |
| Reductive Amination | Primary Amine | Formation of a secondary amine |
| Deprotection | Boc-protected Secondary Amine | Liberation of the secondary amine |
| Sulfonylation | Primary or Secondary Amine | Formation of a sulfonamide |
Application in Solid-Phase Synthesis and Materials Science (e.g., attachment to solid surfaces, polymeric supports)
Solid-phase synthesis is a powerful technique for the rapid and efficient preparation of libraries of compounds, most notably peptides and oligonucleotides. nih.govnih.gov Boc-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). Similarly, this compound can be tethered to a solid support through its primary amine, leaving the Boc-protected amine available for subsequent reactions. This immobilization allows for the use of excess reagents to drive reactions to completion, with purification simplified to a mere washing of the solid support. nih.govnih.gov
After the desired chemical transformations on the Boc-protected amine have been performed, the molecule can be cleaved from the solid support. This approach is highly amenable to automation and the parallel synthesis of numerous compounds. In materials science, the ability to anchor this compound to a solid surface is of interest for modifying the surface properties of materials. bioorg.org For example, the free primary amine can be used to attach the molecule to a variety of surfaces, including silica (B1680970), gold, or polymeric materials. Subsequent deprotection of the Boc group would then expose a reactive secondary amine on the surface, which can be used to capture other molecules or to catalyze surface-bound reactions. The functionalization of metal-organic frameworks (MOFs) with amines has been shown to dramatically enhance their CO2 capture capabilities. rsc.org
Precursor in the Synthesis of Specialized Chemical Probes and Tags (e.g., for radiolabeling in synthetic research)
Chemical probes and tags are indispensable tools in chemical biology and molecular imaging for visualizing and studying biological processes. The development of radiolabeled probes, particularly for Positron Emission Tomography (PET), often relies on the selective functionalization of a vector molecule with a radionuclide. Polyamines are attractive vectors for targeting tumors, and the synthesis of selectively functionalized derivatives is key for developing radiolabeled probes. nih.gov
This compound can serve as a precursor for such probes. The primary amine can be derivatized with a chelating agent for a radiometal or a prosthetic group for radiohalogenation. The Boc-protected secondary amine can be deprotected and coupled to a targeting moiety or a pharmacophore. The synthesis of selectively mono-fluorobenzoylated polyamines for the development of 18F-labeled radiotracers has been demonstrated using a solid-phase approach with Boc protection of secondary amines. nih.gov This highlights the potential of this compound in the synthesis of specialized probes for research and diagnostic applications.
Integration into Medicinal Chemistry Lead Compound Synthetic Routes (as a structural fragment)
The pyridine (B92270) scaffold is a prominent structural core in pharmaceuticals, and the development of methods for its selective functionalization is crucial for rational drug design. acs.org Similarly, diamine fragments are prevalent in many drug molecules, where they often play a critical role in binding to biological targets or in modulating physicochemical properties. nih.gov this compound can be incorporated as a structural fragment into the synthetic routes of lead compounds in medicinal chemistry.
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(t-Boc)-N-ethyl-4-aminopentylamine. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the connectivity and chemical environment of each atom in the molecule can be constructed.
¹H NMR spectra would provide information on the number of different types of protons, their relative numbers, and their neighboring atoms through chemical shifts (δ, in ppm), signal integrations, and spin-spin coupling patterns.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments within the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., alkyl, methylene, carbonyl).
While specific spectral data for this compound is not widely published in publicly accessible literature, a theoretical analysis based on its known structure allows for the prediction of its NMR spectral features.
Predicted ¹H NMR Data
| Protons | Chemical Shift (ppm) Range | Multiplicity | Integration |
|---|---|---|---|
| t-Boc (CH₃)₃ | 1.4-1.5 | Singlet | 9H |
| Ethyl CH₃ | 1.0-1.2 | Triplet | 3H |
| Pentyl CH₃ | 1.1-1.3 | Doublet | 3H |
| Pentyl CH₂ | 1.4-1.8 | Multiplet | 4H |
| Ethyl N-CH₂ | 3.1-3.3 | Quartet | 2H |
| Pentyl N-CH₂ | 3.1-3.4 | Multiplet | 2H |
| Pentyl CH-NH₂ | 2.8-3.1 | Multiplet | 1H |
Predicted ¹³C NMR Data
| Carbon Atom | Chemical Shift (ppm) Range |
|---|---|
| t-Boc C(CH₃)₃ | 28-29 |
| Ethyl CH₃ | 12-15 |
| Pentyl CH₃ | 20-25 |
| Pentyl CH₂ (C2, C3) | 30-40 |
| Ethyl N-CH₂ | 40-45 |
| Pentyl N-CH₂ (C1) | 45-50 |
| Pentyl CH-NH₂ (C4) | 48-55 |
| t-Boc C (CH₃)₃ | 78-80 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for this type of molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, thereby providing a clear confirmation of the molecular weight.
In a typical ESI-MS analysis, a solution of the compound is sprayed into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured. For this compound, with a molecular weight of 230.35, the expected primary ion in the positive ion mode would be the [M+H]⁺ adduct at an m/z of approximately 231.36.
Further fragmentation of this parent ion (MS/MS analysis) can provide valuable structural information. For instance, the loss of the t-Boc group (100.12 g/mol ) is a common fragmentation pathway for Boc-protected amines, which would result in a significant fragment ion.
Expected ESI-MS Data
| Ion | m/z (approximate) | Description |
|---|---|---|
| [M+H]⁺ | 231.36 | Protonated molecular ion |
| [M-C₄H₈+H]⁺ | 175.28 | Loss of isobutylene (B52900) from the t-Boc group |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).
For a compound like this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifier like trifluoroacetic acid). The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample will exhibit a single, sharp peak with minimal to no impurity peaks. Some suppliers indicate a purity of over 95% as determined by HPLC. 15807197853.com
Typical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water gradient |
| Detector | UV at 210-220 nm |
| Flow Rate | 1.0 mL/min |
Elemental Analysis for Empirical Formula Confirmation
Elemental Analysis Data
| Element | Theoretical % | Found % (Typical acceptable range) |
|---|---|---|
| Carbon (C) | 62.57 | 62.37 - 62.77 |
| Hydrogen (H) | 11.38 | 11.18 - 11.58 |
| Nitrogen (N) | 12.16 | 11.96 - 12.36 |
Emerging Research Perspectives and Future Directions for N T Boc N Ethyl 4 Aminopentylamine
Development of More Sustainable and Greener Synthetic Routes
The synthesis of N-(t-Boc)-N-ethyl-4-aminopentylamine and related Boc-protected amines traditionally relies on methods that may involve hazardous reagents and solvents. A key area for future research is the development of more sustainable and environmentally friendly synthetic protocols. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, offer a roadmap for these investigations.
Research into green methodologies for the Boc-protection of amines is an active field. researchgate.net For instance, catalyst- and solvent-free conditions for the reaction of amines with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) have been reported for a variety of substrates. researchgate.net These methods often proceed under mild conditions and can lead to nearly quantitative yields of the N-Boc protected product. researchgate.net Future studies could focus on adapting these solvent-free or aqueous-based systems to the specific synthesis of this compound. The potential benefits include reduced waste, lower energy consumption, and avoidance of volatile organic compounds.
Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Boc-Protection
| Feature | Conventional Method | Potential Green Alternative |
| Solvent | Dichloromethane (B109758), Tetrahydrofuran | Solvent-free or Water |
| Catalyst | Often requires a base catalyst | Catalyst-free |
| Reaction Conditions | Variable, may require heating or cooling | Mild, often room temperature |
| Work-up | Aqueous extraction, chromatography | Simple filtration or direct use |
| Waste Generation | Significant organic and aqueous waste | Minimal waste |
Chemoenzymatic Approaches to this compound and Analogues
The field of biocatalysis, which uses enzymes to perform chemical transformations, offers powerful tools for the synthesis of complex molecules with high selectivity. nih.gov For a chiral compound like this compound, which has a stereocenter at the 4-position of the pentylamine chain, chemoenzymatic methods could provide a highly efficient route to obtaining enantiomerically pure forms.
Recent advances in protein engineering have greatly expanded the scope of enzymes available for synthetic chemistry. nih.gov Engineered amine dehydrogenases (AmDHs) and transaminases, for example, are increasingly used for the asymmetric synthesis of chiral amines from ketones or aldehydes. nih.gov A potential future research direction would be to explore the use of an engineered AmDH for the reductive amination of a suitable keto-precursor to directly generate the chiral 4-aminopentylamine core with the desired stereochemistry. The subsequent N-ethylation and selective N-Boc protection would complete the synthesis. The protection of an amine as a Boc derivative has been shown to be compatible with and can even enable efficient biotransformations in certain cases. nih.gov
Furthermore, enzymes could be employed for the selective modification of the this compound molecule itself. For instance, lipases could be used for the regioselective acylation of the primary amine, leaving the Boc-protected secondary amine intact. The development of such chemoenzymatic strategies would not only provide access to enantiopure products but also align with the goals of green chemistry by utilizing mild, aqueous reaction conditions. nih.gov
Applications in Novel Fields of Chemical Synthesis and Materials Science
The bifunctional nature of this compound makes it an attractive building block for the synthesis of novel polymers and materials. After deprotection, the resulting primary and secondary amines can participate in polymerization reactions to form polyamides, polyureas, or other functional polymers. The ethyl group on the secondary amine can influence the polymer's properties, such as its solubility, thermal stability, and morphology.
Future research could explore the incorporation of the aminopentylamine moiety into advanced materials. For example, it could be used as a monomer or a cross-linking agent in the creation of hydrogels or responsive polymers. The diamine structure could also be used to modify surfaces, imparting new functionalities for applications in chromatography, sensing, or biocompatible coatings. While N-Boc-ethylenediamine is noted for its use in synthesizing thyronamine (B1227456) derivatives and in peptide synthesis, the longer, chiral pentylamine backbone of this compound offers a different structural motif for creating new materials with unique properties. fishersci.co.uk
Design and Synthesis of Advanced Scaffolds Incorporating the Aminopentylamine Moiety
In medicinal chemistry and drug discovery, molecular scaffolds provide a core structure upon which various functional groups can be appended to create libraries of compounds for biological screening. researchgate.netmdpi.com The aminopentylamine backbone of this compound could serve as a versatile and flexible scaffold for the development of new peptidomimetics or other bioactive molecules. nih.gov
The synthesis of such scaffolds would involve the selective functionalization of the two amine groups. The Boc group allows for the initial modification of the primary amine. After deprotection of the secondary amine, a second set of functional groups can be introduced. This stepwise approach enables the creation of diverse molecular architectures from a single core structure. mdpi.com Research in this area could focus on using the aminopentylamine scaffold to mimic peptide structures, such as β-turns, which are important for biological recognition processes. nih.gov The inherent chirality of the scaffold could also be exploited to create stereochemically defined molecules for interacting with biological targets. The development of libraries based on this scaffold could lead to the discovery of new therapeutic agents. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(t-Boc)-N-ethyl-4-aminopentylamine?
- Methodology : The compound can be synthesized via Williamson ether synthesis or Mitsunobu reaction using Boc-protected intermediates. Key steps include:
- Protection : Introduce the Boc group to the amine using Boc-anhydride or Boc-Cl under basic conditions (e.g., NaHCO₃ or Et₃N).
- Coupling : React the Boc-protected amine with an alkyl halide or alcohol (for Mitsunobu) using catalysts like DIAD/TPP.
- Purification : Use flash chromatography (230–400 mesh silica gel) with ethyl acetate/hexane gradients .
Q. How is the Boc group removed during synthesis?
- Deprotection Strategies :
- HCl Salts : Stir the Boc-protected compound in 2 M HCl (g) in diethyl ether for 24–48 hours. Collect the precipitated HCl salt via filtration .
- TFA Treatment : Dissolve in dichloromethane (DCM) and add trifluoroacetic acid (TFA) at 0°C, followed by stirring at room temperature .
Q. What analytical methods confirm purity and structure?
- NMR : Use ¹H/¹³C NMR (e.g., Bruker DPX-400) with solvent peaks as internal standards (δ in ppm).
- HPLC : Analyze purity (>95%) via reverse-phase HPLC with UV detection.
- Mass Spectrometry : Confirm molecular weight via LC-MS (ESI mode, 70 eV ionization) .
Advanced Research Questions
Q. How to resolve stereochemical inconsistencies in N-Boc-amine derivatives?
- Chiral Separation : Use preparative chiral HPLC (e.g., RegisPack column) with isocratic elution (hexane:IPA:TFA). Validate enantiomeric excess (>99%) via analytical chiral HPLC .
- Data Contradictions : If NMR signals suggest unexpected stereochemistry, cross-validate with optical rotation measurements (Autopol IV polarimeter) .
Q. What strategies optimize functional group compatibility during Boc protection?
- Selective Protection : Use pH-controlled conditions (e.g., Boc-Cl with NaHCO₃ in THF/H₂O) to protect primary amines while leaving secondary amines or hydroxyl groups intact.
- Stability : Avoid strong bases (e.g., LiAlH₄) that may cleave the Boc group. Use mild reductants like NaBH₄ for ketone/aldehyde reductions .
Q. How to handle conflicting reactivity in Boc-protected intermediates?
- Case Study : Oxidation of Boc-protected alcohols to carboxylic acids requires Jones reagent (CrO₃/H₂SO₄) under ice-cold conditions to prevent Boc cleavage. Neutralize excess reagent with isopropanol .
Q. What are the pitfalls in scaling up Boc deprotection?
- Acid Sensitivity : Prolonged exposure to HCl or TFA may degrade acid-labile moieties (e.g., esters). Optimize reaction time via TLC monitoring.
- Workup : For large-scale TFA deprotection, neutralize with aqueous NaHCO₃ and extract with DCM to isolate the free amine .
Q. How to analyze impurities in Boc-protected compounds?
- LC-MS/MS : Detect trace byproducts (e.g., tert-butyl carbamate side products) using high-resolution MS.
- HPLC-DAD : Compare retention times with synthetic standards. Impurities from incomplete deprotection often elute earlier .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
